5-(bromomethyl)-2,2'-bipyridine

Catalog No.
S9030351
CAS No.
98007-15-9
M.F
C11H9BrN2
M. Wt
249.11 g/mol
Availability
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5-(bromomethyl)-2,2'-bipyridine

CAS Number

98007-15-9

Product Name

5-(bromomethyl)-2,2'-bipyridine

IUPAC Name

5-(bromomethyl)-2-pyridin-2-ylpyridine

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

InChI

InChI=1S/C11H9BrN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2

InChI Key

BUYHNPMBJRJUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CBr

5-(Bromomethyl)-2,2'-bipyridine is an organic compound that belongs to the bipyridine family, characterized by two pyridine rings connected by a single bond. This compound features a bromomethyl group at the 5-position of the bipyridine structure. Its chemical formula is C10_{10}H9_{9}BrN2_2, with a molecular weight of approximately 227.1 g/mol. The presence of the bromomethyl group enhances its reactivity, making it suitable for various applications in coordination chemistry, catalysis, and materials science .

  • Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution with various nucleophiles such as amines, thiols, and alkoxides. This property allows for the introduction of different functional groups into the molecule.
  • Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The bromomethyl group can also be reduced to a methyl group using reducing agents such as lithium aluminum hydride, which alters the compound's reactivity and potential applications.

Research indicates that 5-(bromomethyl)-2,2'-bipyridine exhibits biological activity through its ability to coordinate with metal ions. This coordination capability allows it to interact with biological macromolecules, potentially influencing biochemical pathways. Studies have shown that compounds with similar structures can act as ligands in metalloproteins, suggesting possible applications in drug design and development .

The synthesis of 5-(bromomethyl)-2,2'-bipyridine typically involves bromination reactions. Common methods include:

  • Bromination of 2,2'-bipyridine: One approach is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is often conducted in inert solvents such as carbon tetrachloride at elevated temperatures .
  • Direct Bromination: Another method involves direct bromination of 2,2'-bipyridine under controlled conditions to selectively introduce bromine at the desired position without generating positional isomers .

These methods are scalable for industrial production, where continuous flow reactors may be employed to optimize yields and purity.

5-(Bromomethyl)-2,2'-bipyridine has several applications across various fields:

  • Coordination Chemistry: It serves as a ligand for transition metals, forming stable complexes utilized in catalysis and photochemistry .
  • Materials Science: The compound is used in synthesizing advanced materials such as polymers and nanomaterials. Its metal complexes are particularly valuable in developing sensors and electronic devices .
  • Biological Research: Due to its ability to coordinate with metal ions, it is studied for potential roles in biochemistry and medicinal chemistry .

Interaction studies involving 5-(bromomethyl)-2,2'-bipyridine often focus on its binding properties with metal ions. For instance, it has been shown to coordinate with iron(II) and zinc ions in specific stoichiometries. These studies help elucidate its potential use in designing metal-based therapeutics and understanding its role in biological systems .

Several compounds are structurally similar to 5-(bromomethyl)-2,2'-bipyridine. Here are some notable examples:

Compound NameKey FeaturesUniqueness
2,2'-BipyridineLacks substituents at the 5-position; less reactiveBasic bipyridine structure; serves as a reference compound
4,4'-BipyridineSubstituents at different positions; distinct coordination propertiesDifferent reactivity due to substitution pattern
5,5'-Dimethyl-2,2'-bipyridineTwo methyl groups instead of bromomethyl; altered stericsEnhanced stability but reduced reactivity compared to brominated forms
5,5'-Dibromo-2,2'-bipyridineContains two bromine substituents; useful in forming larger complexesIncreased functionality for further reactions
5-(Bromomethyl)-4-methyl-2,2'-bipyridineMethyl substitution at the 4-position; different reactivity profileUnique due to mixed substitution effects on coordination chemistry

The uniqueness of 5-(bromomethyl)-2,2'-bipyridine lies in its combination of both bromomethyl and methyl groups. This structural configuration enhances its reactivity and versatility compared to other bipyridines by allowing further functionalization and complex formation .

The exploration of bipyridine derivatives accelerated in the late 20th century, driven by their utility in photochemistry and catalysis. While 2,2'-bipyridine itself was first synthesized in the 19th century, functionalized variants like 5-(bromomethyl)-2,2'-bipyridine emerged more recently. Early work on brominated bipyridines dates to the 1990s, when researchers developed methods to selectively introduce halogens into the bipyridine scaffold. For instance, direct bromination of 2,2'-bipyridine using HBr and Br₂ at elevated temperatures yielded mono- and dibrominated products, laying the groundwork for later derivatives. The bromomethyl variant, however, required tailored synthetic approaches, such as radical bromination or substitution reactions targeting pre-functionalized bipyridines.

Structural Relationship to Bipyridine Derivatives

5-(Bromomethyl)-2,2'-bipyridine belongs to a family of oligopyridines characterized by two pyridine rings connected at the 2- and 2'-positions. Its structure (Fig. 1) distinguishes it from related compounds:

  • 2,2'-Bipyridine: The parent compound lacks substituents, limiting its reactivity.
  • 5,5'-Dimethyl-2,2'-bipyridine: Methyl groups at the 5-positions enhance electron density but lack the bromomethyl’s leaving-group potential.
  • 5-Bromo-2,2'-bipyridine: A bromine atom directly attached to the ring, enabling cross-coupling reactions but lacking the alkyl chain flexibility of the bromomethyl group.

The bromomethyl substituent (−CH₂Br) introduces a reactive site for nucleophilic substitution, facilitating post-synthetic modifications. This adaptability makes 5-(bromomethyl)-2,2'-bipyridine a valuable intermediate in designing polynuclear metal complexes and functionalized ligands.

Significance in Coordination Chemistry and Organic Synthesis

In coordination chemistry, 5-(bromomethyl)-2,2'-bipyridine serves as a ditopic ligand, binding metals via its two nitrogen atoms while offering a reactive handle for further functionalization. Its complexes with transition metals (e.g., Ru, Ir, Pd) are pivotal in:

  • Photocatalysis: Ru(II) polypyridyl complexes for light-driven reactions.
  • Luminescent Materials: Ir(III) complexes for OLEDs and sensors.
  • Supramolecular Assembly: Metal-organic frameworks (MOFs) with tunable porosity.

In organic synthesis, the bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, broadening access to advanced materials and bioactive molecules.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

247.99491 g/mol

Monoisotopic Mass

247.99491 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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